Methyl 3-[(3R)-piperidin-3-yl]propanoate
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Overview
Description
Methyl 3-[(3R)-piperidin-3-yl]propanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a piperidine ring, which is a six-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(3R)-piperidin-3-yl]propanoate typically involves the esterification of 3-[(3R)-piperidin-3-yl]propanoic acid with methanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as acidic ion-exchange resins, can further enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(3R)-piperidin-3-yl]propanoate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 3-[(3R)-piperidin-3-yl]propanoic acid.
Reduction: 3-[(3R)-piperidin-3-yl]propanol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Methyl 3-[(3R)-piperidin-3-yl]propanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds, including pharmaceuticals.
Medicine: It is investigated for its potential therapeutic properties, particularly in the development of drugs targeting neurological disorders.
Mechanism of Action
The mechanism of action of Methyl 3-[(3R)-piperidin-3-yl]propanoate involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors and enzymes in the body, modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing neurological pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl propionate: A simpler ester with a similar structure but lacking the piperidine ring.
Methyl 3-(piperidin-1-yl)propanoate: A closely related compound with a different substitution pattern on the piperidine ring.
Uniqueness
Methyl 3-[(3R)-piperidin-3-yl]propanoate is unique due to the presence of the (3R)-piperidin-3-yl group, which imparts specific stereochemical properties and biological activity. This makes it a valuable compound for the development of stereoselective drugs and other bioactive molecules .
Properties
CAS No. |
917977-34-5 |
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Molecular Formula |
C9H17NO2 |
Molecular Weight |
171.24 g/mol |
IUPAC Name |
methyl 3-[(3R)-piperidin-3-yl]propanoate |
InChI |
InChI=1S/C9H17NO2/c1-12-9(11)5-4-8-3-2-6-10-7-8/h8,10H,2-7H2,1H3/t8-/m1/s1 |
InChI Key |
VJCAJSGDZGKOBU-MRVPVSSYSA-N |
Isomeric SMILES |
COC(=O)CC[C@H]1CCCNC1 |
Canonical SMILES |
COC(=O)CCC1CCCNC1 |
Origin of Product |
United States |
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